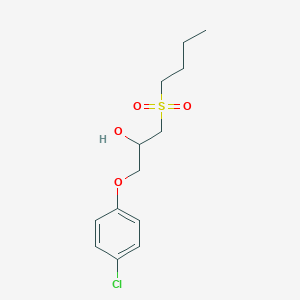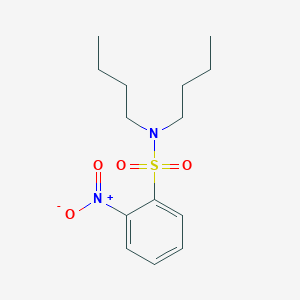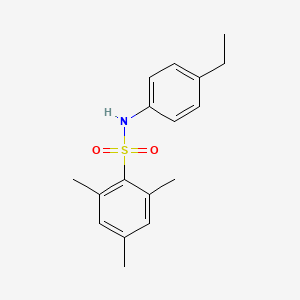
4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine
説明
4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.
作用機序
The mechanism of action of 4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine involves the inhibition of various cellular processes that are essential for the survival and proliferation of cancer cells and viruses. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. It also inhibits the replication of viruses by interfering with their entry into host cells and their ability to replicate.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes that are involved in cancer and viral infections. The compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the major advantages of using 4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine in lab experiments is its high potency and specificity. The compound has been found to be effective at low concentrations, which reduces the risk of toxicity. However, one of the major limitations of using the compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine. One of the major areas of focus is the optimization of the synthesis method to improve the yield and purity of the product. Another area of focus is the development of novel formulations and delivery systems that can enhance the solubility and bioavailability of the compound. Furthermore, the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored. Finally, the safety and efficacy of the compound in clinical trials should be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicine and pharmacology. Its high potency, specificity, and therapeutic effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and safety and efficacy in clinical trials.
科学的研究の応用
4-(3-ethoxy-4-methoxybenzyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to possess significant anticancer, antiviral, and antimicrobial properties. The compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against certain viral infections, such as herpes simplex virus and human immunodeficiency virus.
特性
IUPAC Name |
4-[(3-ethoxy-4-methoxyphenyl)methyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-19-16-8-14(6-7-15(16)18-4)11-17-9-12(2)20-13(3)10-17/h6-8,12-13H,5,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLAVBCEPGFHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CC(OC(C2)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844273.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)
![1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844289.png)


![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B3844304.png)
![1-{4-[4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844305.png)

![methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B3844322.png)


![N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B3844341.png)
![1-{4-[4-(3-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844350.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol](/img/structure/B3844379.png)